(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(S)-propane-1,2-diol hydrate
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Overview
Description
Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is also indicated for heart failure and chronic kidney disease. By inhibiting SGLT2, dapagliflozin reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dapagliflozin is synthesized through a multi-step process involving the formation of a glucoside bond between a glucose derivative and a benzyl phenyl compound. The key steps include:
Formation of the glucose derivative: This involves protecting the hydroxyl groups of glucose and then selectively deprotecting the desired hydroxyl group.
Formation of the benzyl phenyl compound: This involves the synthesis of the benzyl phenyl moiety through various organic reactions.
Coupling reaction: The glucose derivative and benzyl phenyl compound are coupled using a glycosylation reaction to form dapagliflozin
Industrial Production Methods
The industrial production of dapagliflozin involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions to maximize efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Dapagliflozin undergoes several types of chemical reactions, including:
Oxidation: Dapagliflozin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the dapagliflozin molecule.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include various metabolites of dapagliflozin, such as benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Scientific Research Applications
Dapagliflozin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study SGLT2 inhibition and glycoside formation.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Extensively studied for its therapeutic effects in type 2 diabetes, heart failure, and chronic kidney disease. .
Industry: Used in the development of new SGLT2 inhibitors and combination therapies for metabolic disorders.
Mechanism of Action
Dapagliflozin exerts its effects by selectively inhibiting the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. The reduction in glucose reabsorption also decreases sodium reabsorption, which can lower blood pressure and reduce the workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects but different pharmacokinetic properties.
Empagliflozin: Known for its cardiovascular benefits and used in both type 2 diabetes and heart failure.
Ertugliflozin: Primarily used for type 2 diabetes with a similar mechanism of action
Uniqueness
Dapagliflozin is unique in its broad range of indications, including type 2 diabetes, heart failure, and chronic kidney disease. It was the first SGLT2 inhibitor approved for heart failure regardless of diabetes status, highlighting its versatility and therapeutic potential .
Properties
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCLVRXZCRBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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